1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine molecular weight and formula
1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine molecular weight and formula
Physicochemical Profiling, Synthetic Utility, and Pharmacological Context
Executive Summary
This technical guide provides an in-depth analysis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine , a specialized arylpiperazine scaffold.[1] While phenylpiperazines are ubiquitous in CNS drug discovery (targeting 5-HT, Dopamine, and Adrenergic receptors), this specific meta-substituted variant featuring a glycolic ether tail represents a strategic structural modification.[1] The 2-methoxyethoxy group introduces amphiphilic character, modulating the lipophilicity (LogP) and metabolic stability of the parent pharmacophore.[1]
Part 1: Molecular Identity & Physicochemical Properties[1]
The molecule consists of a piperazine ring N-arylated at the 1-position with a phenyl group, which is further substituted at the meta (3-position) with a 2-methoxyethoxy chain.
1.1 Core Identifiers
| Parameter | Value | Notes |
| IUPAC Name | 1-[3-(2-Methoxyethoxy)phenyl]piperazine | |
| Molecular Formula | C₁₃H₂₀N₂O₂ | Free Base |
| Molecular Weight | 236.31 g/mol | Free Base (Monoisotopic: 236.1525) |
| Salt Form MW | ~309.23 g/mol | Dihydrochloride (Common commercial form) |
| CAS Number | 1187931-50-5 | Refers to the Dihydrochloride salt [1] |
| SMILES | COCCOc1cccc(N2CCNCC2)c1 | Useful for cheminformatics docking |
| LogP (Predicted) | 1.4 – 1.8 | Moderately lipophilic; CNS penetrant |
| pKa (Base) | ~9.8 (Secondary amine) | Protonated at physiological pH |
1.2 Structural Significance
The meta-substitution pattern is critical.[1] Unlike ortho-substituted phenylpiperazines (e.g., the 2-methoxy derivative found in Urapidil or Enciprazine) which often exhibit high affinity for
Part 2: Synthetic Architecture
As a Senior Scientist, I recommend the Buchwald-Hartwig Amination over the traditional nucleophilic aromatic substitution (
2.1 Retrosynthetic Logic (Graphviz)[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly via Palladium-catalyzed C-N bond formation.
2.2 Optimized Protocol (Buchwald-Hartwig)[1]
Reagents:
-
1-Bromo-3-(2-methoxyethoxy)benzene (1.0 eq)[1]
-
Piperazine (3.0 eq) — Use excess to prevent bis-arylation.[1]
- (2 mol%)[1]
-
BINAP (4 mol%) — Racemic BINAP is sufficient; achiral reaction.[1]
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)[1]
-
Solvent: Toluene or Dioxane (Anhydrous)[1]
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with
and BINAP. Add anhydrous toluene and stir at RT for 15 minutes to form the active catalytic complex (solution turns orange/red).[1] -
Substrate Addition: Add the aryl bromide, piperazine, and NaOtBu to the vessel.
-
Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by LC-MS for the consumption of the bromide.[1]
-
Work-up (Purification Logic):
-
Cool to RT and filter through a Celite pad to remove Palladium black and inorganic salts.[1]
-
Acid-Base Extraction (Crucial Step): Dilute filtrate with EtOAc.[1] Extract with 1N HCl.[1] The product (amine) goes into the aqueous phase; non-basic impurities (unreacted bromide, bis-arylated byproducts) stay in organic.[1]
-
Basify the aqueous layer (pH > 12) with 4N NaOH.[1] Extract back into DCM.
-
-
Isolation: Dry over
, concentrate, and convert to HCl salt for stability by adding 4M HCl in Dioxane.
Part 3: Analytical Validation
To ensure the integrity of the synthesized ligand, the following analytical signatures must be verified.
3.1 1H-NMR Interpretation (DMSO-d6, HCl Salt)
-
Piperazine Ring: Two distinct multiplets around
3.2–3.4 ppm (8H total).[1] In the salt form, these protons shift downfield due to the ammonium charge.[1] -
Aromatic Region: A characteristic 1,3-disubstitution pattern.[1] Look for a triplet at
7.15 (H-5), and three multiplets around 6.4–6.6 (H-2, H-4, H-6).[1] -
Ether Tail:
3.2 Mass Spectrometry (ESI+)[1]
-
Parent Ion:
m/z.[1] -
Fragmentation: High collision energy often cleaves the ether chain, showing a loss of the methoxyethyl group (
), resulting in a hydroxyphenylpiperazine fragment (~177 m/z).[1]
Part 4: Pharmacological Context & Signaling[1]
This molecule acts as a "privileged structure" in GPCR medicinal chemistry.[1] The specific combination of the phenylpiperazine head and the glycol tail dictates its receptor binding profile.[1]
4.1 Receptor Selectivity Logic
-
5-HT1A Receptor: The protonated piperazine nitrogen forms a salt bridge with Asp116 (TM3).[1] The aromatic ring engages in
-stacking with Phe361 (TM6).[1] The meta-methoxyethoxy group extends into a secondary binding pocket, often improving selectivity against the receptor compared to unsubstituted analogs [2].[1] -
Alpha-1 Adrenergic: While ortho-methoxyphenylpiperazines are potent
antagonists (e.g., Urapidil), moving the substituent to the meta position generally reduces affinity, making this scaffold more suitable for serotonin-targeted anxiolytics [3].
4.2 Signaling Pathway Diagram (Graphviz)
Figure 2: Signal transduction pathway upon binding to the 5-HT1A receptor.[1] The ligand acts as a partial agonist/antagonist depending on the specific conformational stabilization.
References
-
ChemicalBook Database. (2023).[1] 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride Product Entry. CAS 1187931-50-5.[1][2] Link
-
Lopez-Rodriguez, M. L., et al. (1997).[1][3] Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry, 40(11), 1648-1656.[1][3] Link[1]
-
Mokrosz, J. L. (1995).[1] Structure-activity relationship studies of CNS agents. Part 25: 1-(2-Methoxyphenyl)piperazine derivatives. Pharmazie, 50(12), 775-778.[1] (Contextual grounding for phenylpiperazine SAR). Link
-
PubChem. (2025).[1][4] Compound Summary: Phenylpiperazine derivatives. Link
Sources
- 1. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride | 1187931-50-5 [chemicalbook.com]
- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-甲氧苯基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
